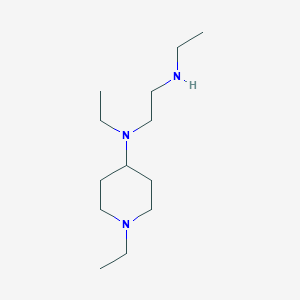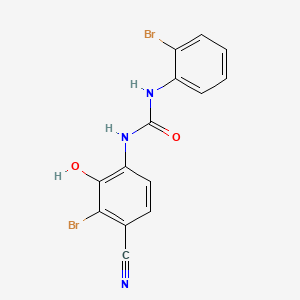![molecular formula C12H16O B15243743 2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15243743.png)
2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The presence of an aldehyde group and an alkyne moiety makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde typically involves a multi-step process. One common method is the Diels-Alder reaction, which forms the bicyclic core. This is followed by functional group modifications to introduce the aldehyde and alkyne groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium amide (NaNH2) and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane-2-carbaldehyde: Lacks the alkyne group, making it less versatile in certain reactions.
2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane: Lacks the aldehyde group, limiting its reactivity with nucleophiles.
2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, altering its chemical properties.
Uniqueness
The presence of both an aldehyde and an alkyne group in 2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde makes it uniquely reactive and versatile. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
2-but-3-ynylbicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C12H16O/c1-2-3-6-12(9-13)8-10-4-5-11(12)7-10/h1,9-11H,3-8H2 |
InChI-Schlüssel |
UAAKCDJIGNTKMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC1(CC2CCC1C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


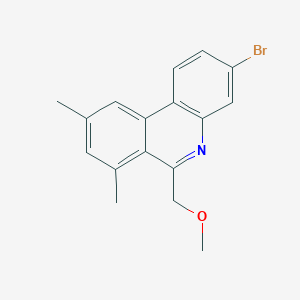
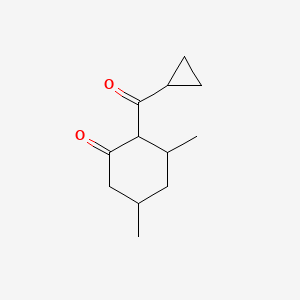
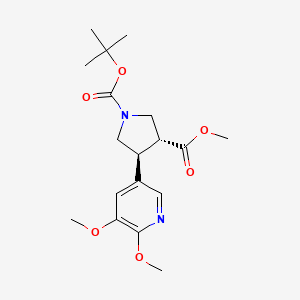
![2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243680.png)
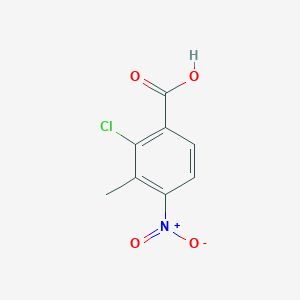
![6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15243685.png)
![(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid](/img/structure/B15243689.png)

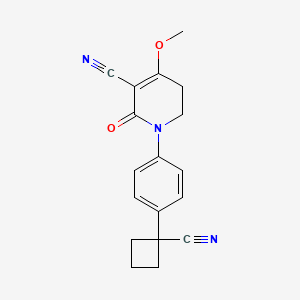
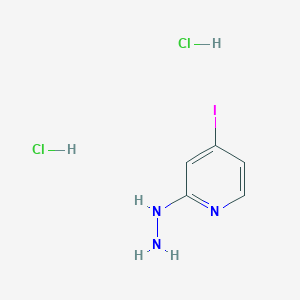

![tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15243710.png)
